

Spectroscopic Profile of 2-Chloro-2-propen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-2-propen-1-ol

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of **2-Chloro-2-propen-1-ol**.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloro-2-propen-1-ol** (CAS No: 5976-47-6). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its structural features through NMR, IR, and MS techniques.

Data Presentation

The spectroscopic data for **2-Chloro-2-propen-1-ol** has been compiled from various spectral databases and is summarized in the tables below for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.45	s	1H	=CH (geminal to Cl)
5.35	s	1H	=CH (geminal to Cl)
4.25	s	2H	-CH ₂ -
2.5 (broad)	s	1H	-OH

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
139.5	Quaternary	C=C-Cl
115.5	Primary	=CH ₂
64.5	Primary	-CH ₂ -OH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **2-Chloro-2-propen-1-ol** was obtained from a neat sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 (broad)	Strong	O-H stretch (alcohol)
3000-2850	Medium	C-H stretch (sp ³ and sp ²)
1640	Medium	C=C stretch (alkene)
1020	Strong	C-O stretch (primary alcohol)
890	Strong	=C-H bend (out-of-plane)
750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
92/94	30/10	[M] ⁺ (Molecular Ion)
57	100	[C ₃ H ₅ O] ⁺
31	60	[CH ₂ OH] ⁺
29	50	[C ₂ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of **2-Chloro-2-propen-1-ol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The data is then processed using Fourier transformation, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer, often at a frequency of 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as **2-Chloro-2-propen-1-ol**, the IR spectrum is most commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

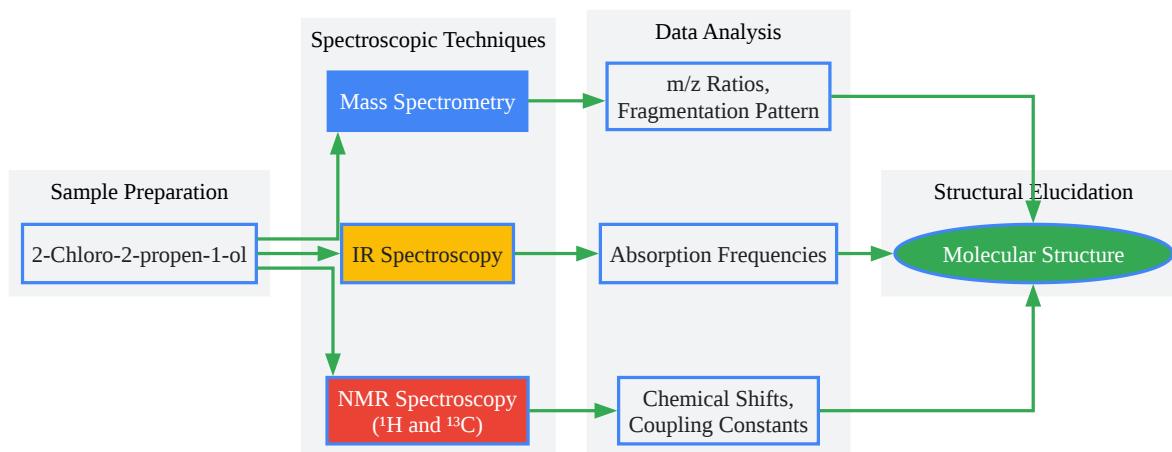
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. In the GC, the sample is vaporized and separated from any impurities on a capillary column. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment. The resulting mass spectrum is a plot of relative intensity versus m/z .

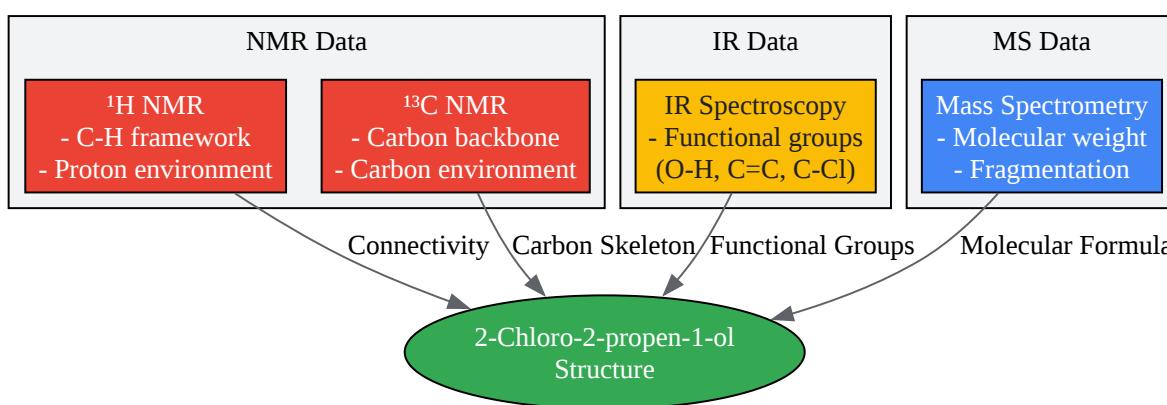
Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of **2-Chloro-2-propen-1-ol**.



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Caption: Workflow for the spectroscopic analysis of **2-Chloro-2-propen-1-ol**.



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Caption: Integration of spectroscopic data for structural elucidation.

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References

- 1. spectrabase.com [spectrabase.com]
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